2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Overview
Description
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid is a complex organic compound that features a purine ring system with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that guanine derivatives often interact with nucleic acids, specifically dna and rna .
Mode of Action
The compound can selectively modify guanine in DNA and RNA oligonucleotides, leaving other nucleobases unaffected . This selective functionalization at the N2-position of guanine allows for further functionalization and downstream applications .
Biochemical Pathways
The modification of guanine in nucleic acids can potentially affect various biochemical pathways, particularly those involving dna and rna synthesis, replication, and repair .
Pharmacokinetics
It’s known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of N2-Boc-guanine-9-acetic acid’s action would largely depend on the specific biochemical pathways it affects. Given its ability to modify guanine in nucleic acids, it could potentially influence gene expression, protein synthesis, and cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N2-Boc-guanine-9-acetic acid. For instance, it’s recommended to store the compound in a sealed container in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: : The purine ring system can be reduced to form different derivatives.
Substitution: : The Boc protecting group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: : Carboxylic acids, esters, and amides.
Reduction: : Reduced purine derivatives.
Substitution: : Compounds with different functional groups replacing the Boc group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its purine ring system is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can serve as a tool for studying nucleotide metabolism and the role of purines in cellular processes. It can also be used to develop probes for imaging and diagnostic purposes.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-((Methoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
2-(2-((Ethoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
2-(2-((Propoxycarbonyl)amino)-6-oxy-1H-purin-9(6H)-yl)acetic acid
Uniqueness
The uniqueness of 2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid lies in its stability and reactivity due to the tert-butoxycarbonyl protecting group. This group provides enhanced stability compared to other protecting groups, making it more suitable for complex synthetic routes.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-12(2,3)22-11(21)16-10-14-8-7(9(20)15-10)13-5-17(8)4-6(18)19/h5H,4H2,1-3H3,(H,18,19)(H2,14,15,16,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALJQZKJKDPZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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